molecular formula C15H27N3O3 B3016144 1-Boc-4-(piperazine-1-carbonyl)piperidine CAS No. 887587-18-0

1-Boc-4-(piperazine-1-carbonyl)piperidine

Cat. No.: B3016144
CAS No.: 887587-18-0
M. Wt: 297.399
InChI Key: YAFVLOOBEOCICL-UHFFFAOYSA-N
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Description

1-Boc-4-(piperazine-1-carbonyl)piperidine, also known as tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C15H27N3O3 and a molecular weight of 297.39 g/mol. This compound is widely used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The role of 1-Boc-4-(piperazine-1-carbonyl)piperidine in biochemical reactions is not well-documented in the literature. It is known to be involved in the synthesis of various biochemical compounds

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides

Preparation Methods

The synthesis of 1-Boc-4-(piperazine-1-carbonyl)piperidine typically involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with piperazine-1-carboxylic acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Boc-4-(piperazine-1-carbonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected piperidine moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

    Coupling Reactions: It can be used in Buchwald-Hartwig amination reactions with aryl halides to form corresponding amine derivatives.

Common reagents used in these reactions include bases like potassium carbonate, catalysts such as palladium complexes, and solvents like dimethylformamide. Major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in drug synthesis .

Scientific Research Applications

1-Boc-4-(piperazine-1-carbonyl)piperidine is extensively used in scientific research due to its versatility:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including kinase inhibitors and receptor modulators.

    Biology: The compound is used in the development of bioactive molecules that target specific proteins and enzymes.

    Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

1-Boc-4-(piperazine-1-carbonyl)piperidine can be compared with other similar compounds, such as:

    1-Boc-piperazine: This compound is also used in Buchwald-Hartwig amination reactions and serves as a precursor for various bioactive molecules.

    1-Boc-4-hydroxypiperidine: It is used in the synthesis of hydroxylated piperidine derivatives, which have different pharmacological properties.

    1-Boc-4-piperidone: This compound is a key intermediate in the synthesis of piperidine-based drugs.

The uniqueness of this compound lies in its ability to introduce both piperidine and piperazine moieties into a single molecule, making it a valuable building block for complex drug synthesis.

Properties

IUPAC Name

tert-butyl 4-(piperazine-1-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-8-4-12(5-9-18)13(19)17-10-6-16-7-11-17/h12,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFVLOOBEOCICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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